

Fevipiprant (QAW039): A Technical Overview of its Discovery, Synthesis, and Mechanism of Action

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Compound of Interest		
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Executive Summary

Fevipiprant (QAW039) is a potent and selective antagonist of the prostaglandin D2 receptor 2 (DP2, also known as CRTh2), developed by Novartis for the treatment of asthma.[1][2] As a non-steroidal, oral therapeutic, it represented a novel approach to managing airway inflammation.[3][4] **Fevipiprant** emerged from an optimization program of an earlier clinical candidate, NVP-QAV680, with the goal of achieving improved potency and a longer receptor residence time.[1] While it showed promise in early clinical trials by reducing airway eosinophilia, it ultimately failed to meet primary endpoints in Phase III studies for severe asthma, leading to the discontinuation of its development for this indication in 2019. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and mechanism of action of **Fevipiprant**, presenting key data and experimental methodologies.

Discovery and Rationale

The discovery of **Fevipiprant** was rooted in the understanding of the critical role of prostaglandin D2 (PGD2) in the pathophysiology of allergic asthma. PGD2, primarily released by activated mast cells, is a key mediator of the inflammatory cascade. It exerts its effects through two G-protein coupled receptors: DP1 and DP2 (CRTh2). The DP2 receptor is expressed on key inflammatory cells, including T-helper 2 (Th2) lymphocytes, eosinophils, and



basophils. Activation of the DP2 receptor by PGD2 promotes the migration and activation of these cells, leading to the release of pro-inflammatory cytokines, tissue remodeling, and mucus production, all of which are hallmarks of asthma.

Fevipiprant was developed as a selective antagonist of the DP2 receptor to interrupt this inflammatory signaling pathway. It was identified through a lead optimization program aimed at improving upon a first-generation clinical candidate, NVP-QAV680. The key objectives of this program were to enhance potency on human eosinophils and Th2 cells and to achieve a slower dissociation from the DP2 receptor, thereby prolonging its pharmacological effect.

Chemical Synthesis of Fevipiprant (QAW039)

The chemical synthesis of **Fevipiprant** has evolved from an initial research route to a more optimized commercial process.

Initial Synthetic Route

The initial synthesis involved the N-alkylation of a 7-azaindolyl-3-acetic acid methyl ester intermediate with a substituted benzyl bromide. However, this approach suffered from poor regioselectivity, yielding a mixture of the desired N-1 alkylated product and the undesired N-7 isomer. While the desired product could be isolated via crystallization after ester hydrolysis, the low selectivity prompted the development of a more efficient route.

Experimental Protocol: N-alkylation of 7-azaindolyl-3-acetic acid methyl ester

- Reagents and Conditions:
 - 7-azaindolyl-3-acetic acid methyl ester
 - 1-(bromomethyl)-4-(methylsulfonyl)-2-(trifluoromethyl)benzene
 - Cesium carbonate (Cs2CO3)
 - Magnesium sulfate (MgSO4)
 - Acetone
 - The reaction is carried out at temperatures ranging from room temperature to reflux.



• Procedure:

- The 7-azaindolyl-3-acetic acid methyl ester is dissolved in acetone.
- Cs2CO3 and MgSO4 are added to the solution.
- The substituted benzyl bromide is added, and the mixture is heated to reflux.
- The reaction progress is monitored.
- Upon completion, the crude product is subjected to ester hydrolysis using aqueous sodium hydroxide (NaOH) in acetone at room temperature.
- The final product, Fevipiprant, is purified by crystallization to separate it from the N-7 isomer.

Optimized Synthetic Route using Johnson-Claisen Rearrangement

To overcome the limitations of the initial route, an optimized synthesis was developed, featuring a Johnson-Claisen rearrangement as the key step to construct the functionalized 7-aza-indole core. This streamlined approach improved the overall efficiency and selectivity of the synthesis.

Mechanism of Action

Fevipiprant functions as a competitive and reversible antagonist of the DP2 receptor. Its mechanism of action is centered on blocking the downstream effects of PGD2 binding to this receptor on various inflammatory cells.

By blocking the DP2 receptor, **Fevipiprant** inhibits:

- The migration and activation of eosinophils, Th2 cells, and type 2 innate lymphoid cells (ILC2s) into the airways.
- The PGD2-driven release of Th2 cytokines, such as IL-4, IL-5, and IL-13.
- The shape change of eosinophils, a marker of their activation.



This ultimately leads to a reduction in eosinophilic airway inflammation, which is a key driver of asthma pathology.

Quantitative Data

The following tables summarize key quantitative data for **Fevipiprant** from preclinical and clinical studies.

Table 1: In Vitro Potency and Receptor Binding Affinity

Parameter	Value	Cell/Assay Type	Reference
Ki	1.05 nM	Human DP2 Receptor	
IC50 (Eosinophil Shape Change)	0.4 nM	Isolated Human Eosinophils	
IC50 (Eosinophil Shape Change)	0.44 nM	Human Whole Blood	
IC50 (IL-5 Release)	2.56 nM	Isolated Human CD4+ Th2 Cells	-
IC50 (IL-13 Release)	1.4 nM	Isolated Human CD4+ Th2 Cells	_
Receptor Dissociation Half-life (t1/2)	14.4 minutes	Human DP2 Receptor	-

Table 2: Clinical Efficacy Data (Selected Phase II/III Results)



Endpoint	Fevipiprant Dose	Result	Patient Population	Reference
Sputum Eosinophil Percentage	225 mg twice daily	3.5-fold greater decrease vs. placebo	Moderate-to- severe persistent asthma with sputum eosinophilia (≥2%)	
Trough FEV1	500 mg daily	Significant improvement vs. placebo	Allergic asthma with FEV1 <70% predicted	
Asthma Control Questionnaire (ACQ7)	500 mg daily	Significant improvement vs. placebo	Allergic asthma with FEV1 <70% predicted	
Annualized Rate of Moderate to Severe Exacerbations (LUSTER-1)	450 mg daily	Rate Ratio: 0.78 (vs. placebo)	Severe Asthma	_
Annualized Rate of Moderate to Severe Exacerbations (LUSTER-2)	450 mg daily	Rate Ratio: 0.76 (vs. placebo)	Severe Asthma	-
Change from Baseline in Predose FEV1 (ZEAL-1)	150 mg daily	No significant difference vs. placebo	Uncontrolled Asthma	-

FEV1: Forced Expiratory Volume in 1 second

Experimental Protocols



Detailed step-by-step protocols for all assays are proprietary; however, the principles of the key methodologies cited in the literature are described below.

Human DP2 Receptor Scintillation Proximity Binding Assay

- Objective: To determine the binding affinity (Ki) of **Fevipiprant** for the human DP2 receptor.
- Methodology:
 - Membranes from CHO cells expressing the human DP2 receptor are used.
 - A radiolabeled ligand, such as [3H]-PGD2 or [3H]-QAW039, is incubated with the membranes in the presence of varying concentrations of **Fevipiprant**.
 - The membranes are coupled to scintillation proximity assay (SPA) beads. When the radioligand binds to the receptor on the membrane, it comes into close proximity with the scintillant in the bead, generating a light signal.
 - The signal is measured, and the concentration of Fevipiprant that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
 - The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Isolated Human Eosinophil Shape Change Assay

- Objective: To measure the functional potency (IC50) of Fevipiprant in inhibiting PGD2induced eosinophil activation.
- Methodology:
 - Eosinophils are isolated from human peripheral blood.
 - The isolated eosinophils are pre-incubated with varying concentrations of Fevipiprant or a vehicle control.



- PGD2 is added to stimulate the eosinophils, which causes them to change from a spherical to a polarized shape.
- The cells are fixed, and the change in cell shape is quantified, typically using flow cytometry by measuring the forward scatter of the cells.
- The concentration of Fevipiprant that inhibits 50% of the PGD2-induced shape change is determined as the IC50 value.

Conclusion

Fevipiprant (QAW039) represents a well-characterized, potent, and selective DP2 receptor antagonist born from a rational drug design and optimization process. Its discovery was based on a solid understanding of the role of the PGD2-DP2 signaling axis in the pathophysiology of asthma. While it demonstrated target engagement and a reduction in eosinophilic inflammation, the clinical benefits observed in Phase III trials were not sufficient to support its approval for the treatment of severe asthma. The extensive preclinical and clinical data gathered during its development, however, provide valuable insights for future research into DP2 receptor antagonism and the treatment of inflammatory diseases.

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